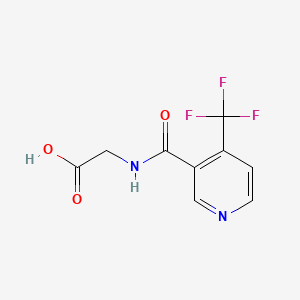

N-(4-Trifluoromethylnicotinoyl)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O3/c10-9(11,12)6-1-2-13-3-5(6)8(17)14-4-7(15)16/h1-3H,4H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMBYGGSBXWTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676420 | |

| Record name | 4-(Trifluoromethyl)nicotinoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207502-65-6 | |

| Record name | N-(4-Trifluoromethylnicotinoyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207502656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)nicotinoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-TRIFLUOROMETHYLNICOTINOYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR92OK084J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Trifluoromethylnicotinoyl)glycine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Trifluoromethylnicotinoyl)glycine, a molecule of interest in the fields of agrochemistry and drug metabolism, is primarily known as a major metabolite of the insecticide Flonicamid. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and biological significance. Detailed experimental protocols for the synthesis of its precursor, 4-(trifluoromethyl)nicotinic acid, and the subsequent amide coupling to yield the final product are presented. This document aims to serve as a valuable resource for researchers engaged in the synthesis, analysis, and biological evaluation of this compound and its derivatives.

Introduction

This compound (TFNG) is a pyridine carboxamide derivative characterized by a trifluoromethyl group at the 4-position of the pyridine ring and a glycine moiety linked via an amide bond. Its significance stems from its role as a primary metabolite of Flonicamid, a systemic insecticide used to control aphids and other sucking insects.[1] The presence and persistence of TFNG in environmental and biological samples are crucial for monitoring the fate and impact of Flonicamid. Understanding the synthesis and properties of TFNG is therefore essential for environmental scientists, toxicologists, and researchers in drug and pesticide development.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the preparation of the key intermediate, 4-(trifluoromethyl)nicotinic acid, followed by its coupling with glycine.

Synthesis of 4-(Trifluoromethyl)nicotinic Acid

Several synthetic routes to 4-(trifluoromethyl)nicotinic acid have been reported, offering flexibility in starting materials and reaction conditions.

Method 1: From 3-Cyanopyridine

This method involves the trifluoromethylation of 3-cyanopyridine followed by hydrolysis.

-

Experimental Protocol:

-

In a three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-cyanopyridine in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of an initiator like tetrabutylammonium fluoride (TBAF), or utilize Ruppert's reagent (CF3Si(CH3)3) with a suitable fluoride source.

-

Allow the reaction to proceed for a specified time, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

-

The resulting 4-trifluoromethyl-3-cyanopyridine is then subjected to hydrolysis. Dissolve the intermediate in a mixture of a strong acid (e.g., concentrated HCl or H2SO4) and water.

-

Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and adjust the pH to precipitate the 4-(trifluoromethyl)nicotinic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain the desired acid.

-

Method 2: From Ethyl 4,4,4-trifluoroacetoacetate

This approach involves a cyclization reaction to construct the pyridine ring.

-

Experimental Protocol:

-

React ethyl 4,4,4-trifluoroacetoacetate with an appropriate enamine or enaminone, such as 3-aminocrotononitrile, in the presence of a base (e.g., potassium carbonate or sodium ethoxide) in a suitable solvent like ethanol.

-

Heat the reaction mixture under reflux for several hours.

-

After completion, cool the reaction mixture and acidify to precipitate the intermediate product.

-

The intermediate can then be further oxidized and hydrolyzed to yield 4-(trifluoromethyl)nicotinic acid.

-

Amide Coupling of 4-(Trifluoromethyl)nicotinic Acid and Glycine

The final step involves the formation of an amide bond between 4-(trifluoromethyl)nicotinic acid and the amino group of glycine. To facilitate this reaction, the carboxylic acid group is typically activated, and the amino group of glycine is often protected as an ester (e.g., glycine ethyl ester) to prevent self-polymerization and improve solubility.

-

Experimental Protocol:

-

Activation of 4-(Trifluoromethyl)nicotinic Acid: In a round-bottom flask, dissolve 4-(trifluoromethyl)nicotinic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30-60 minutes to form the active ester.

-

Coupling Reaction: In a separate flask, dissolve glycine ethyl ester hydrochloride in the chosen solvent and add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the amine. Add this solution to the activated 4-(trifluoromethyl)nicotinic acid mixture.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, filter off any solid by-products (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash successively with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Ester Hydrolysis: Dissolve the crude this compound ethyl ester in a mixture of a suitable solvent (e.g., THF or ethanol) and an aqueous solution of a base (e.g., 1 M NaOH or LiOH). Stir at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).

-

Final Product Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the final product, this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

-

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that much of the publicly available data is computed, and experimental values may vary.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃N₂O₃ | PubChem[2] |

| Molecular Weight | 248.16 g/mol | PubChem[2] |

| CAS Number | 207502-65-6 | PubChem[2] |

| IUPAC Name | 2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | PubChem[2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not experimentally reported | - |

| Solubility | Slightly soluble in DMSO and Methanol | Vendor Data[3] |

| pKa (acidic) | ~3.5 (predicted for carboxylic acid) | - |

| pKa (basic) | ~2.0 (predicted for pyridine nitrogen) | - |

| LogP | 0.6 (computed) | PubChem[2] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. The following are predicted and characteristic spectral features based on the structure.

-

¹H NMR: Expected signals would include aromatic protons on the pyridine ring, a doublet for the methylene protons of the glycine moiety coupled to the amide proton, and a broad singlet for the carboxylic acid proton. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: Carbon signals for the trifluoromethyl group (a quartet due to C-F coupling), the pyridine ring carbons, the amide carbonyl, the glycine methylene carbon, and the carboxylic acid carbonyl are expected.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, C-N stretching, and strong C-F stretching bands associated with the trifluoromethyl group.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 249.0481 and [M-H]⁻ at m/z 247.0335. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the carboxylic acid group.

Biological Activity and Significance

Metabolite of Flonicamid

The primary biological relevance of this compound is as a metabolite of the insecticide Flonicamid. Following application, Flonicamid undergoes metabolic transformation in plants, soil, and animals. The formation of TFNG is a key step in the degradation pathway of Flonicamid.[1][4]

Toxicological Profile

There is limited specific toxicological data available for this compound itself. The toxicity of Flonicamid has been studied, and the assessment of its metabolites, including TFNG, is part of the overall risk assessment. Generally, the glycine conjugate is considered a detoxification product, often leading to increased water solubility and facilitating excretion. However, comprehensive toxicological studies on the isolated metabolite are not widely reported.

Signaling and Experimental Workflow Diagrams

To visually represent the processes described, the following diagrams are provided in DOT language.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Flonicamid Metabolism Pathway

Caption: Simplified metabolic pathway of Flonicamid to TFNG.

Conclusion

This compound is a key molecule for understanding the environmental and biological fate of the insecticide Flonicamid. This guide has provided a detailed overview of its synthesis, starting from common precursors and utilizing standard organic chemistry transformations. While comprehensive experimental data on its physicochemical and toxicological properties are still somewhat limited in the public domain, this document consolidates the available information to provide a solid foundation for researchers. The provided experimental outlines and workflow diagrams offer a practical starting point for the synthesis and further investigation of this important metabolite. Future research should focus on obtaining detailed experimental characterization and toxicological data to build a more complete profile of this compound.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Mechanism of Action of N-(4-Trifluoromethylnicotinoyl)glycine as a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Trifluoromethylnicotinoyl)glycine (TFNG) is a known metabolite of the insecticide Flonicamid.[1][2][3][][5][6][7][8][9][10] While its pharmacological activity is not yet characterized, its structural resemblance to a class of therapeutic agents known as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors suggests a potential mechanism of action relevant to drug development. This guide explores the hypothesized role of TFNG as a HIF-PH inhibitor, providing a detailed overview of the underlying signaling pathway, a comparative analysis with established inhibitors, comprehensive experimental protocols for its characterization, and a quantitative summary of relevant inhibitors to contextualize its potential potency.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway

The cellular response to low oxygen levels (hypoxia) is primarily mediated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation is initiated by a class of enzymes called HIF-prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α. This post-translational modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation.[11][12]

In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a suite of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and cellular metabolism, enabling adaptation to low oxygen environments.

Inhibition of PHDs pharmacologically mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of its downstream targets. This mechanism is the basis for a novel class of drugs used to treat anemia associated with chronic kidney disease.[13]

Hypothesized Mechanism of Action of this compound (TFNG)

Based on its chemical structure, we hypothesize that this compound acts as a competitive inhibitor of HIF-prolyl hydroxylases, specifically targeting the 2-oxoglutarate (2-OG) binding site. Many known HIF-PH inhibitors are N-acyl glycine derivatives, which act as mimetics of the co-substrate 2-OG, chelating the active site Fe(II) and preventing the hydroxylation of HIF-α.[14][15][16]

The structure of TFNG features a glycine moiety linked to a nicotinoyl group, a common scaffold in several HIF-PH inhibitors. The trifluoromethyl group on the pyridine ring may further influence its binding affinity and selectivity for the different PHD isoforms (PHD1, PHD2, and PHD3).

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 5. Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. N-(4-Trifluoromethylnicotinoyl)glycinamide | 158062-96-5 | Benchchem [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

- 14. benchchem.com [benchchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

No Direct Link Found Between N-(4-Trifluoromethylnicotinoyl)glycine and Hypoxia Research

Despite a comprehensive review of available scientific literature, no direct evidence was found to support a role for N-(4-Trifluoromethylnicotinoyl)glycine in the field of hypoxia research. This compound, a known metabolite of the insecticide Flonicamid, does not appear to be utilized as a research tool, therapeutic agent, or subject of study in the context of cellular responses to low oxygen conditions.

Hypoxia research is a robust field that investigates the intricate molecular mechanisms cells employ to adapt to and survive in oxygen-deprived environments. Key areas of investigation include the hypoxia-inducible factor (HIF) signaling pathway, the regulation of prolyl hydroxylase domain (PHD) enzymes, and the involvement of various kinases such as Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). Compounds that modulate these pathways are of significant interest for their potential therapeutic applications in conditions ranging from anemia to cancer.

However, searches for "this compound" in conjunction with terms such as "hypoxia," "HIF," "prolyl hydroxylase," and "SGK1" did not yield any relevant results detailing its use or effects in this area. The primary context in which this molecule is discussed in the scientific literature is as a biotransformation product of Flonicamid.

It is possible that there may be a misunderstanding or a misidentification of the compound of interest. For instance, another metabolite of Flonicamid, 4-trifluoromethylnicotinamide (TFNA-AM), has been identified as a modulator of chordotonal organs in insects, a mechanism of action unrelated to hypoxia signaling pathways.

Given the absence of data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as "this compound" does not have an established role in hypoxia research. Researchers, scientists, and drug development professionals interested in hypoxia are encouraged to focus on well-characterized modulators of the HIF pathway and other related signaling cascades.

A Technical Guide to N-(4-Trifluoromethylnicotinoyl)glycine as a Putative HIF Prolyl Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Hypoxia-Inducible Factor (HIF) pathway and the therapeutic potential of inhibiting HIF Prolyl Hydroxylase (PHD) enzymes. We focus on the molecule N-(4-Trifluoromethylnicotinoyl)glycine , a nicotinoyl glycine derivative, as a putative PHD inhibitor. While specific biological data for this compound in the context of HIF inhibition is not extensively documented in public literature, its structure aligns with known pharmacophores of potent PHD inhibitors. This document serves as a roadmap for its evaluation, presenting the mechanism of action, benchmark data from clinically relevant inhibitors, and detailed experimental protocols required to characterize its activity.

Introduction: The HIF Pathway as a Therapeutic Target

The cellular response to low oxygen levels (hypoxia) is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] HIF is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). Under normal oxygen conditions (normoxia), HIF-α subunits are targeted for rapid degradation. This process is initiated by a class of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases known as HIF Prolyl Hydroxylase Domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3).[2]

PHDs hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-α for proteasomal degradation.[3] In hypoxia, the lack of molecular oxygen—a critical substrate for PHD activity—inhibits this hydroxylation. Consequently, HIF-α stabilizes, translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[4] This leads to the transcription of genes involved in critical adaptive responses, including erythropoiesis (via erythropoietin, EPO), angiogenesis, and glucose metabolism.[2]

Inhibition of PHD enzymes using small molecules mimics the hypoxic state, leading to the stabilization of HIF-α and the activation of these downstream pathways even under normoxic conditions. This has significant therapeutic potential, particularly for the treatment of anemia associated with chronic kidney disease (CKD).[4] Several PHD inhibitors, known as HIF-PHIs, are now in clinical use in various regions.[2]

This compound, a metabolite of the insecticide Flonicamid, possesses structural features—specifically the nicotinoyl glycine scaffold—suggestive of potential HIF-PHI activity.[5][6] This guide outlines the necessary framework to investigate and validate this hypothesis.

Mechanism of Action: Stabilizing HIF-α

HIF-PHIs function as competitive inhibitors of 2-oxoglutarate at the active site of the PHD enzymes. By binding to the enzyme's active site, they prevent the hydroxylation of HIF-α, thereby disrupting the degradation cascade.

dot

Figure 1: The HIF-1α Signaling Pathway. Under normoxia, PHD enzymes hydroxylate HIF-1α, leading to its degradation. Under hypoxia or in the presence of a PHD inhibitor, HIF-1α stabilizes, dimerizes with HIF-1β, and activates gene transcription.

Quantitative Data: Benchmarking Inhibitor Potency

To assess the potential of this compound, its activity must be compared against established HIF-PHIs. The following tables summarize reported in vitro and cellular potency data for several inhibitors that have undergone clinical development.

Table 1: In Vitro Potency of HIF-PHD Inhibitors Against PHD Isoforms

This table presents the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit the activity of an enzyme by 50%. Lower values indicate greater potency.

| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |

| Vadadustat | 15.36 | 11.83 | 7.63 | [7] |

| Daprodustat | 3.5 | 22.2 | 5.5 | [7] |

| Roxadustat | - | 591 | - | [7] |

| Molidustat | 480 | 280 | 450 | [7] |

| Molidustat (alt.) | - | 7 | - | [1][4] |

| Roxadustat (alt.) | - | 27 | - | [1][4] |

| Vadadustat (alt.) | - | 29 | - | [1][4] |

| Daprodustat (alt.) | - | 67 | - | [1][4] |

Note: IC₅₀ values can vary significantly depending on the specific assay conditions, substrates, and enzyme preparations used.[7]

Table 2: Cellular Activity of HIF-PHD Inhibitors

This table presents the half-maximal effective concentration (EC₅₀), which measures the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. This is typically measured using a Hypoxia Response Element (HRE) reporter gene assay.

| Inhibitor | HRE Reporter Assay EC₅₀ (µM) | Reference(s) |

| Roxadustat | 5.1 | [4] |

| Daprodustat | 0.8 | [4] |

| Molidustat | 2.1 | [4] |

Experimental Protocols & Workflows

Characterizing a novel compound like this compound requires a series of robust biochemical and cell-based assays.

In Vitro PHD2 Inhibition Assay (Colorimetric)

This assay measures the consumption of the PHD co-substrate, α-ketoglutarate (α-KG), providing a direct measure of enzyme activity.[8]

dot

Figure 2: Workflow for a colorimetric in vitro PHD2 inhibition assay.

Detailed Methodology: [8]

-

Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5). Prepare stock solutions of recombinant human PHD2, a synthetic HIF-1α peptide substrate (e.g., CODD peptide DLDLEMLAPYIPMDDDFQL), ferrous sulfate, sodium ascorbate, and α-ketoglutarate. Prepare serial dilutions of this compound in DMSO.

-

Enzyme/Inhibitor Pre-incubation : In a 96-well plate, add PHD2 enzyme, ferrous sulfate, and ascorbate to the reaction buffer. Add the test inhibitor or DMSO (vehicle control). Incubate for 15-30 minutes at room temperature.

-

Reaction Initiation : Start the enzymatic reaction by adding the HIF-1α peptide substrate and α-ketoglutarate.

-

Reaction Incubation : Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.

-

Stopping and Derivatization : Terminate the reaction by adding a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in acid. This solution simultaneously stops the reaction and begins the derivatization of the unconsumed α-KG. Incubate for 10-15 minutes.

-

Color Development : Add a strong base (e.g., NaOH) to each well to develop a colored product from the α-KG-hydrazone derivative.

-

Measurement : Read the absorbance on a microplate reader. The signal is inversely proportional to PHD activity.

-

Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay directly visualizes and quantifies the accumulation of HIF-1α protein in cells treated with a PHD inhibitor.[3]

dot

Figure 3: Workflow for Western Blot analysis of HIF-1α stabilization.

-

Cell Culture and Treatment : Seed appropriate cells (e.g., HeLa, Hep3B, U2OS) in 6-well plates. Once confluent, treat cells with serial dilutions of this compound or vehicle control (e.g., 0.1% DMSO) for a desired time (e.g., 4, 8, or 16 hours).

-

Cell Lysis : Perform all lysis steps on ice to minimize protein degradation.[9] Wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and collect the lysate.

-

Protein Quantification : Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE : Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-40 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.

-

Protein Transfer : Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST). Incubate the membrane overnight at 4°C with a primary antibody against HIF-1α. Also probe a separate membrane or re-probe the same membrane for a loading control (e.g., β-actin, GAPDH).

-

Secondary Antibody and Detection : Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.

-

Analysis : Quantify the band intensity for HIF-1α and normalize it to the corresponding loading control band.

HIF-1 Transcriptional Activity Assay (HRE-Luciferase Reporter)

This cell-based assay measures the functional consequence of HIF-1α stabilization: the activation of gene transcription from HREs.[1]

dot

Figure 4: Workflow for HRE-Luciferase reporter gene assay.

Detailed Methodology: [10][11]

-

Cell Transfection : In a culture dish, transfect cells (HEK293 or HeLa are common) with two plasmids: one containing the firefly luciferase gene driven by a promoter with multiple HRE copies, and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency and cell number.

-

Seeding : After 24 hours, detach the transfected cells and seed them into a 96-well white, opaque-bottom plate. Allow cells to adhere overnight.

-

Inhibitor Treatment : Treat the cells with serial dilutions of this compound or vehicle control. Incubate for 16-24 hours.

-

Cell Lysis : Remove the medium and wash cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking.

-

Luminescence Measurement : Using a dual-luciferase assay kit, add the first reagent (containing firefly luciferase substrate) and measure luminescence on a plate reader. Then, inject the second reagent to quench the firefly signal and activate the Renilla luciferase, and measure again.

-

Data Analysis : For each well, calculate the ratio of Firefly to Renilla luminescence. Express the results as fold induction over the vehicle-treated control wells to determine the EC₅₀.

Structure-Activity Relationship (SAR) Considerations

The this compound scaffold belongs to a class of 2-OG mimetics. The structure-activity relationship of these inhibitors is well-defined and centers on their ability to interact with key residues and the catalytic iron in the PHD active site.

dot

Figure 5: Key pharmacophoric features of nicotinoyl glycine-based PHD inhibitors.

-

Iron Chelating Group : The pyridine nitrogen and the adjacent amide oxygen are positioned to form a bidentate chelation complex with the Fe(II) ion at the catalytic center of the PHD active site.[12]

-

2-Oxoglutarate Mimicry : The terminal carboxylate of the glycine moiety mimics the C-5 carboxylate of the natural substrate 2-OG, forming critical interactions with positively charged residues like Arg383 (in PHD2).[2]

-

Hydrophobic Interactions : The trifluoromethyl-substituted pyridine ring can occupy a hydrophobic pocket near the active site entrance, contributing to binding affinity and selectivity.[2]

To explore the SAR of this specific scaffold, researchers should synthesize and test analogs by modifying these three key regions:

-

Varying the pyridine ring substitution : Replacing the CF₃ group with other electron-withdrawing or -donating groups, or changing its position, will probe the role of the hydrophobic pocket.

-

Modifying the glycine linker : Altering the linker between the nicotinoyl and carboxylate moieties can optimize the positioning of the key interacting groups.

-

Replacing the chelating heterocycle : Swapping the pyridine for other heterocycles (e.g., pyrimidine, pyrazole) can fine-tune the metal chelation geometry and potency.[13]

Conclusion and Future Directions

This compound presents a compelling starting point for investigation as a novel HIF prolyl hydroxylase inhibitor based on its structural analogy to known inhibitors. This guide provides the essential theoretical background and, critically, the detailed experimental framework necessary for its comprehensive evaluation.

The successful characterization of this molecule would involve executing the described in vitro and cellular assays to generate quantitative potency data (IC₅₀ and EC₅₀). Subsequent steps would include assessing isoform selectivity (PHD1/2/3), evaluating off-target effects against other 2-OG dioxygenases, and determining its pharmacokinetic and pharmacodynamic profile in preclinical in vivo models. The methodologies and benchmark data presented herein offer a robust foundation for researchers to undertake this evaluation and contribute to the development of the next generation of HIF-PHI therapeutics.

References

- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. 氟啶虫酰胺代谢物TFNG PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. bosterbio.com [bosterbio.com]

- 12. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Trifluoromethylnicotinoyl)glycine Derivatives and Analogs as Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cellular response to hypoxia, or low oxygen levels, is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. Under normoxic conditions, the alpha subunit of HIF (HIF-α) is targeted for proteasomal degradation through a post-translational modification catalyzed by HIF prolyl hydroxylase (PHD) enzymes. In hypoxic states, the activity of PHDs is diminished, leading to the stabilization of HIF-α, its translocation to the nucleus, and subsequent activation of a cascade of genes involved in erythropoiesis, angiogenesis, and anaerobic metabolism.

The inhibition of PHD enzymes presents a compelling therapeutic strategy for conditions such as anemia associated with chronic kidney disease, ischemia, and inflammatory disorders. Small molecule inhibitors of PHDs can mimic a hypoxic response, leading to the stabilization of HIF-α and the endogenous production of erythropoietin (EPO). Among the various chemical scaffolds explored as PHD inhibitors, N-acyl glycine derivatives have emerged as a promising class. This technical guide focuses on the core compound N-(4-Trifluoromethylnicotinoyl)glycine (TFNG), a known metabolite of the insecticide Flonicamid, and explores the potential of its derivatives and analogs as PHD inhibitors. While specific research on TFNG derivatives as therapeutic agents is not extensively available in the public domain, this guide synthesizes information on the broader class of heteroaromatic N-substituted glycine derivatives and provides detailed experimental protocols for their synthesis and biological evaluation.

Core Scaffold and Rationale for Derivatization

The core structure of this compound consists of a trifluoromethyl-substituted nicotinoyl moiety linked to a glycine molecule. The rationale for exploring derivatives of this scaffold lies in the established role of similar N-heteroaroyl-glycine structures in inhibiting 2-oxoglutarate (2-OG) dependent dioxygenases, including PHDs. The glycine portion of the molecule is designed to mimic the co-substrate 2-OG, while the heteroaromatic ring can be modified to optimize potency, selectivity, and pharmacokinetic properties.

The trifluoromethyl group on the nicotinoyl ring is of particular interest due to its strong electron-withdrawing nature, which can influence the electronic properties of the aromatic system and potentially enhance binding affinity to the active site of PHD enzymes. Derivatization efforts would typically focus on modifications of the pyridine ring, the glycine backbone, and the carboxylate group to explore the structure-activity relationship (SAR) and identify compounds with optimal drug-like properties.

Quantitative Data Summary

Due to the limited availability of public data on the specific biological activity of this compound derivatives as PHD inhibitors, the following table presents a representative dataset for a hypothetical series of analogs. This data is for illustrative purposes to demonstrate how quantitative results for PHD inhibition and cellular HIF-1α stabilization would be presented.

| Compound ID | R1-substitution (Pyridine Ring) | R2-substitution (Glycine α-carbon) | PHD2 IC50 (nM) [a] | HIF-1α Stabilization EC50 (µM) [b] |

| TFNG | 4-CF3 | H | >10000 | >100 |

| ANA-001 | 4-CF3, 6-Cl | H | 150 | 2.5 |

| ANA-002 | 4-CF3, 6-OCH3 | H | 320 | 5.1 |

| ANA-003 | 4-CF3 | (S)-CH3 | 85 | 1.2 |

| ANA-004 | 4-CF3 | (R)-CH3 | 540 | 8.7 |

| ANA-005 | 4-CN | H | 210 | 3.8 |

| ANA-006 | 4-Br | H | 450 | 7.2 |

| Reference-Cmpd | (e.g., Roxadustat) | - | 25 | 0.5 |

[a] IC50 values determined by an in vitro PHD2 enzymatic assay (e.g., monitoring 2-OG consumption or HIF-1α peptide hydroxylation). [b] EC50 values determined from a cell-based HIF-1α stabilization assay (e.g., Western blot analysis in a relevant cell line like HeLa or HEK293).

Experimental Protocols

Synthesis of this compound Derivatives

The following is a general procedure for the synthesis of N-(heteroarylcarbonyl)glycine derivatives.

Scheme 1: General Synthetic Route

Caption: General synthetic workflow for this compound.

Materials:

-

4-(Trifluoromethyl)nicotinic acid

-

Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt)

-

Glycine ethyl ester hydrochloride

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (HCl)

Procedure:

-

Activation of the Carboxylic Acid:

-

Method A (Acid Chloride): To a solution of 4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

-

Method B (EDCI/HOBt Coupling): To a solution of 4-(trifluoromethyl)nicotinic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq). Stir the mixture at room temperature for 30 minutes.

-

-

Amide Coupling:

-

To the activated carboxylic acid from step 1, add a solution of glycine ethyl ester hydrochloride (1.1 eq) and Et₃N or DIPEA (2.2 eq) in anhydrous DCM or DMF.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the this compound ethyl ester.

-

-

Ester Hydrolysis:

-

Dissolve the ester from step 2 in a mixture of THF and water.

-

Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1N HCl.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

-

Western Blot for HIF-1α Stabilization

This protocol details the detection of HIF-1α protein stabilization in cultured cells treated with test compounds.

Caption: Experimental workflow for Western blot analysis of HIF-1α.

Materials:

-

Cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

Test compounds and vehicle (e.g., DMSO)

-

Hypoxia-inducing agent (e.g., CoCl₂, DMOG) or hypoxic chamber

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the test compounds or a positive control (e.g., Roxadustat) for 4-6 hours. Include a vehicle-treated control. To induce HIF-1α, cells can be co-treated with a hypoxia mimetic like CoCl₂ (100 µM) or placed in a hypoxic chamber (1% O₂).

-

-

Cell Lysis and Protein Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the HIF-1α signal to the corresponding loading control signal.

-

Plot the normalized HIF-1α levels against the compound concentration to determine the EC50 value for HIF-1α stabilization.

-

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF by quantifying the expression of a luciferase reporter gene under the control of HREs.

Caption: Workflow for the HRE Luciferase Reporter Assay.

Materials:

-

Cell line (e.g., HEK293T, HepG2)

-

HRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase plasmid for dual-luciferase assay)

-

Transfection reagent

-

96-well white, clear-bottom plates

-

Test compounds and vehicle

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate.

-

Transfect the cells with the HRE-luciferase reporter plasmid and a control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow the cells to express the plasmids for 24 hours.

-

-

Compound Treatment:

-

Treat the transfected cells with a serial dilution of the test compounds for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for HIF transcriptional activation.

-

Signaling Pathway

The primary mechanism of action for this compound derivatives and analogs as therapeutic agents is the inhibition of HIF prolyl hydroxylase, leading to the stabilization of HIF-α and the subsequent activation of hypoxia-responsive genes.

Caption: HIF-1α signaling pathway under normoxia and with PHD inhibition.

Conclusion

This compound derivatives and analogs represent a class of compounds with the potential to act as inhibitors of HIF prolyl hydroxylases. While specific data for this particular family of compounds is not widely available, the general principles of PHD inhibition by N-heteroaroyl-glycine derivatives provide a strong rationale for their investigation. The experimental protocols detailed in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of such compounds. Further research into the structure-activity relationships of this chemical series could lead to the discovery of novel and potent therapeutic agents for the treatment of anemia and other hypoxia-related diseases.

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinoyl Glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)nicotinoyl Glycine, also known by its synonym N-[[4-(trifluoromethyl)-3-pyridinyl]carbonyl]-glycine and often abbreviated as TFNG, is a key metabolite of the insecticide Flonicamid.[1][2] Flonicamid is a pyridinecarboxamide insecticide used to control aphids and other sucking insects.[3] Understanding the chemical properties, synthesis, and biological fate of its metabolites is crucial for comprehensive toxicological evaluation and environmental impact assessment. This guide provides a detailed overview of the chemical structure, synthesis, and known biological pathways of 4-(Trifluoromethyl)nicotinoyl Glycine.

Chemical Structure and Properties

4-(Trifluoromethyl)nicotinoyl Glycine is structurally composed of a 4-(trifluoromethyl)nicotinic acid moiety linked to a glycine molecule via an amide bond.

Chemical Structure:

Physicochemical and Identification Data:

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | [4] |

| CAS Number | 207502-65-6 | [2] |

| Molecular Formula | C₉H₇F₃N₂O₃ | [4] |

| Molecular Weight | 248.16 g/mol | [2][4] |

| Synonyms | N-(4-Trifluoromethylnicotinoyl)glycine, TFNG, Flonicamid-carboxylic acid, N-[[4-(trifluoromethyl)-3-pyridinyl]carbonyl]-glycine | [4][5] |

Synthesis of 4-(Trifluoromethyl)nicotinoyl Glycine

Synthesis of 4-(Trifluoromethyl)nicotinic Acid (Precursor)

Several methods have been reported for the synthesis of 4-(trifluoromethyl)nicotinic acid. One common approach involves the hydrolysis of a corresponding nitrile.

Experimental Protocol: Hydrolysis of 4-Trifluoromethylnicotinonitrile

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-trifluoromethylnicotinonitrile in an aqueous solution of a strong base, such as sodium hydroxide.[6]

-

Hydrolysis: Heat the mixture to a temperature between 60-100°C.[6] The reaction is typically stirred for several hours until the hydrolysis is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Acidification: After cooling the reaction mixture, carefully acidify it with a mineral acid, such as hydrochloric acid, to a pH below 7. This will precipitate the 4-trifluoromethylnicotinic acid.[6]

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Coupling of 4-(Trifluoromethyl)nicotinic Acid with Glycine

The formation of the amide bond between 4-(trifluoromethyl)nicotinic acid and glycine can be achieved using various coupling agents common in peptide synthesis.

Experimental Protocol: Amide Coupling using HATU

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-(trifluoromethyl)nicotinic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2 equivalents). Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.[7]

-

Addition of Amino Acid: To the activated acid mixture, add a solution of glycine ethyl ester hydrochloride (1.2 equivalents) and additional DIEA (1 equivalent) in DMF. The use of the ethyl ester of glycine protects its carboxylic acid group during the reaction.

-

Coupling Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, the mixture is diluted with a suitable organic solvent like ethyl acetate and washed sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Deprotection: The resulting ethyl ester of 4-(Trifluoromethyl)nicotinoyl Glycine is then hydrolyzed to the final product. This is typically achieved by treating the ester with an aqueous solution of a base like lithium hydroxide or sodium hydroxide in a solvent mixture such as THF/water.

-

Purification: After acidification of the hydrolysis mixture, the final product, 4-(Trifluoromethyl)nicotinoyl Glycine, can be purified by recrystallization or column chromatography.

Logical Workflow for the Synthesis of 4-(Trifluoromethyl)nicotinoyl Glycine:

Biological Relevance and Signaling Pathways

The primary biological relevance of 4-(Trifluoromethyl)nicotinoyl Glycine is its role as a major metabolite of the insecticide Flonicamid. It is formed in both plants and animals through metabolic degradation of the parent compound.[1][7]

Metabolic Pathway of Flonicamid

The metabolism of Flonicamid to 4-(Trifluoromethyl)nicotinoyl Glycine proceeds through a two-step enzymatic hydrolysis.

-

Step 1: Formation of the Amide Intermediate: Flonicamid undergoes hydrolysis, catalyzed by nitrile hydratase enzymes, which converts the N-cyanomethyl group to an N-glycinamide moiety, forming N-(4-trifluoromethylnicotinoyl)glycinamide (TFNG-AM).[8][9]

-

Step 2: Hydrolysis to the Final Metabolite: The intermediate, TFNG-AM, is then further hydrolyzed by amidase enzymes, which cleave the amide bond of the glycinamide to a carboxylic acid, yielding 4-(Trifluoromethyl)nicotinoyl Glycine (TFNG).[8][9]

Metabolic Pathway of Flonicamid to 4-(Trifluoromethyl)nicotinoyl Glycine:

References

- 1. fao.org [fao.org]

- 2. New compounds: amino acid derivatives of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Toxicity, mode of action, and synergist potential of flonicamid against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Navigating the Bioactivity of Flonicamid's Carboxylic Acid Metabolites: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Flonicamid, a pyridinecarboxamide insecticide, is a critical tool in modern agriculture for the management of sucking insect pests. Its unique mode of action, targeting the chordotonal organs of insects, has made it an effective agent against aphids, whiteflies, and thrips.[1][2][3] However, the biological activity of flonicamid is not solely attributable to the parent compound. As a pro-insecticide, flonicamid undergoes metabolic transformation into various derivatives, each with its own toxicological and biological profile. This technical guide provides a comprehensive overview of the biological activity of the key carboxylic acid metabolites of flonicamid, primarily focusing on 4-(trifluoromethyl)nicotinic acid (TFNA) and N-(4-trifluoromethyl)nicotinoyl glycine (TFNG).

A notable point of clarification is the nomenclature surrounding "Flonicamid-carboxylic acid." While this term is used by some chemical suppliers to refer to TFNG[4][5][6], in the broader context of flonicamid metabolism, the direct carboxylic acid derivative is TFNA. This guide will address the biological activities of both metabolites to provide a complete picture for the scientific community. The primary insecticidal activity of flonicamid is attributed to its metabolite 4-trifluoromethylnicotinamide (TFNA-AM), a potent modulator of chordotonal organs.[5] This guide, however, will focus on the available data for the carboxylic acid metabolites, TFNA and TFNG.

Quantitative Toxicological Data

The acute toxicity and genotoxicity of TFNA and TFNG have been evaluated, primarily in mammalian systems. The following tables summarize the key quantitative data available.

Table 1: Acute Oral Toxicity of Flonicamid Carboxylic Acid Metabolites

| Compound | Species | Endpoint | Value (mg/kg bw) | Reference |

| 4-(trifluoromethyl)nicotinic acid (TFNA) | Rat | LD50 | >2000 | [7] |

| N-(4-trifluoromethyl)nicotinoyl glycine (TFNG) | Rat | LD50 | >2000 | [7] |

Table 2: Genotoxicity of Flonicamid Carboxylic Acid Metabolites

| Compound | Test System | Result | Reference |

| 4-(trifluoromethyl)nicotinic acid (TFNA) | Ames Test | Not Genotoxic | [7] |

| N-(4-trifluoromethyl)nicotinoyl glycine (TFNG) | Ames Test | Not Genotoxic | [7] |

Metabolic Pathway of Flonicamid

Flonicamid is metabolized in both plants and animals into several key compounds. The metabolic pathway involves the transformation of the cyanomethyl group and subsequent conjugation.

References

An In-depth Technical Guide to N-(4-Trifluoromethylnicotinoyl)glycine (CAS Number: 207502-65-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Trifluoromethylnicotinoyl)glycine, also known as TFNG, is a primary metabolite of the insecticide Flonicamid. Its CAS number is 207502-65-6. This document provides a comprehensive technical overview of TFNG, including its chemical properties, metabolic fate, analytical methodologies for its detection, and available toxicological data. As a key metabolite, understanding the characteristics of TFNG is crucial for environmental monitoring, food safety assessment, and comprehending the overall biological impact of Flonicamid.

Chemical and Physical Properties

This compound is a pyridine derivative containing a trifluoromethyl group and a glycine conjugate. These structural features influence its polarity and chemical reactivity.

| Property | Value | Source |

| IUPAC Name | 2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | [1] |

| Synonyms | TFNG, Flonicamid-carboxylic acid, 4-(Trifluoromethyl)nicotinoyl Glycine | [1] |

| CAS Number | 207502-65-6 | [1] |

| Molecular Formula | C₉H₇F₃N₂O₃ | [1] |

| Molecular Weight | 248.16 g/mol | [1] |

| Appearance | Pale Yellow Solid |

Metabolism and Environmental Fate

This compound is a significant metabolite of the insecticide Flonicamid in various biological systems, including plants, insects, and microorganisms.

Metabolic Pathway of Flonicamid

Flonicamid undergoes metabolic transformation to produce several metabolites, with TFNG being a major product in plants. The metabolic pathway generally involves the hydrolysis of the cyanomethyl group of Flonicamid. In some microorganisms, a key pathway involves the conversion of an intermediate, N-(4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM), to TFNG, a reaction catalyzed by an amidase enzyme.[2]

A proposed metabolic pathway for the formation of TFNG from Flonicamid is illustrated below.

Caption: Proposed metabolic conversion of Flonicamid to TFNG.

Microbial Biodegradation

Studies on Pseudaminobacter salicylatoxidans have shown that this bacterium can efficiently degrade Flonicamid. The process involves the initial conversion of Flonicamid to TFNG-AM, which is then hydrolyzed to TFNG.[2] This microbial degradation pathway is a key element in the environmental dissipation of Flonicamid residues.

Experimental Protocols

Analytical Method for Detection: Acidified QuEChERS

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction and analysis of TFNG and other Flonicamid metabolites from food matrices. The acidification of the extraction solvent is crucial for achieving good recoveries of the acidic metabolite TFNG.

Protocol Overview:

-

Sample Homogenization: A representative sample of the food commodity (e.g., fruits, vegetables) is homogenized.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile containing 1% (v/v) formic acid.

-

Add an appropriate internal standard.

-

Shake vigorously for 15 minutes using a mechanical shaker.

-

-

Salting-out and Phase Separation:

-

Add a salt mixture, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

-

Shake for 1 minute.

-

Centrifuge to separate the acetonitrile layer.

-

-

Analysis: The resulting extract is analyzed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for the acidified QuEChERS method.

General Protocol for N-Acyl Glycine Synthesis

While a specific protocol for the chemical synthesis of this compound was not found in the reviewed literature, a general method for the synthesis of N-acyl glycines can be adapted. This typically involves the acylation of glycine. One common approach is the Schotten-Baumann reaction, where an acyl chloride (in this case, 4-trifluoromethylnicotinoyl chloride) is reacted with glycine in the presence of a base.

Conceptual Synthesis Steps:

-

Preparation of Acyl Chloride: 4-Trifluoromethylnicotinic acid is converted to 4-trifluoromethylnicotinoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Acylation of Glycine: The resulting 4-trifluoromethylnicotinoyl chloride is then reacted with glycine in an aqueous basic solution (e.g., sodium hydroxide) at a low temperature.

-

Acidification and Isolation: The reaction mixture is acidified to precipitate the this compound product, which can then be collected by filtration and purified by recrystallization.

Caption: Conceptual synthesis of TFNG.

Quantitative Data

Toxicological Data

Toxicological studies have been conducted on TFNG to assess its potential health effects.

| Study Type | Species | Dosing | NOAEL (No-Observed-Adverse-Effect Level) | Source |

| 90-day Toxicity Study | Rat (Male) | Dietary | 135 mg/kg bw/day (at 2000 ppm) | [3] |

| 90-day Toxicity Study | Rat (Female) | Dietary | 411 mg/kg bw/day (at 5000 ppm) | [3] |

| Acute Oral Toxicity | Rat | Oral Gavage | LD₅₀ > 2000 mg/kg bw | [3] |

| Genotoxicity (Ames test) | - | - | Not genotoxic | [3] |

Residue Levels in Crops

TFNG is a significant component of the total residue of Flonicamid in various crops. Regulatory bodies often define the total residue for enforcement and risk assessment as the sum of Flonicamid and its major metabolites, including TFNG.

| Commodity | Maximum Residue Level (MRL) for Flonicamid and its metabolites (expressed as Flonicamid) | Jurisdiction | Source |

| Potatoes | 0.2 mg/kg | EU | [3] |

| Lettuces and Salad Plants | 0.6 mg/kg | EU | [3] |

| Spinaches and similar leaves | 0.6 mg/kg | EU | [3] |

| Beans (without pods) | 0.7 mg/kg | EU | [3] |

| Cardoons, Celeries, Florence fennels, and Rhubarbs | 0.3 mg/kg | EU | [3] |

Biological Activity and Mechanism of Action

Direct studies on the specific biological activity and mechanism of action of this compound are limited. As a metabolite of an insecticide, its primary relevance has been in the context of toxicology and residue analysis.

The glycine moiety of the molecule suggests a potential for interaction with biological systems where glycine plays a role. Glycine is a key neurotransmitter, acting as both an inhibitory neurotransmitter in the spinal cord and brainstem and as a co-agonist at NMDA receptors in the central nervous system.[4] N-acyl glycines, as a class of lipid signaling molecules, have been shown to interact with various receptors and enzymes, including glycine receptors and fatty acid amide hydrolase (FAAH).[5] However, it is important to note that no specific studies have been found that directly link TFNG to these pathways.

Given the available data, the primary biological relevance of TFNG is as a stable metabolite of Flonicamid, and its toxicological profile is considered in the overall risk assessment of the parent insecticide.

Conclusion

This compound (TFNG) is a well-established and significant metabolite of the insecticide Flonicamid. Its detection and quantification are essential for regulatory purposes and for understanding the environmental fate of Flonicamid. While detailed information on its direct biological activity is scarce, its toxicological profile indicates low acute and sub-chronic toxicity. The analytical methods for its detection are well-developed, with the acidified QuEChERS method being a standard approach. Further research could focus on elucidating any specific biological targets of TFNG to fully understand its potential interactions within biological systems.

References

Unveiling the Profile of N-(4-Trifluoromethylnicotinoyl)glycine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-(4-Trifluoromethylnicotinoyl)glycine, a molecule identified primarily as a metabolite of the insecticide Flonicamid, presents a subject of growing interest within the scientific community.[1][][3][4] Its structural features, particularly the trifluoromethylnicotinoyl moiety linked to the amino acid glycine, suggest potential interactions with various biological targets. This technical guide provides a comprehensive overview of the current scientific literature on this compound, focusing on its chemical properties, metabolic fate, and potential, yet underexplored, biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating available data, outlining experimental methodologies, and visualizing pertinent biological pathways.

Chemical and Physical Properties

This compound, with the chemical formula C9H7F3N2O3 and a molecular weight of 248.16 g/mol , is characterized by its trifluoromethyl-substituted pyridine ring amide-linked to a glycine molecule.[1][] A comprehensive summary of its key chemical identifiers and properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | PubChem[1] |

| Molecular Formula | C9H7F3N2O3 | PubChem[1] |

| Molecular Weight | 248.16 g/mol | PubChem[1] |

| CAS Number | 207502-65-6 | Santa Cruz Biotechnology[3] |

| Synonyms | 4-(Trifluoromethyl)nicotinoyl Glycine, TFNG | PubChem[1], Sigma-Aldrich[4] |

| InChI Key | AXMBYGGSBXWTEY-UHFFFAOYSA-N | BOC Sciences[] |

| SMILES | C1=CN=CC(=C1C(F)(F)F)C(=O)NCC(=O)O | BOC Sciences[] |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the fundamental chemical and physical characteristics of the compound, compiled from various chemical databases.

Metabolic Generation from Flonicamid

This compound (TFNG) is a recognized environmental transformation product and metabolite of the insecticide Flonicamid.[1][3] The biodegradation of Flonicamid to TFNG has been elucidated, involving a two-step enzymatic process. This metabolic pathway is crucial for understanding the environmental fate of Flonicamid and the potential exposure of non-target organisms to TFNG.

A key study identified the bacterium Pseudaminobacter salicylatoxidans as capable of degrading Flonicamid into TFNG through an intermediate, N-(4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM).[5] The conversion is catalyzed by a nitrile hydratase/amidase system.[5] A novel amidase, PsmiA, was identified as the enzyme responsible for the hydrolysis of TFNG-AM to TFNG.[5]

Below is a diagram illustrating the metabolic conversion of Flonicamid to this compound.

Figure 1: Metabolic Pathway of Flonicamid to this compound. This diagram illustrates the two-step enzymatic conversion of the insecticide Flonicamid to its metabolite, this compound (TFNG), as observed in Pseudaminobacter salicylatoxidans.

Potential Biological Activities: An Exploratory Outlook

While the direct biological activities of this compound have not been extensively investigated, its structural components suggest potential interactions with pathways where glycine and nicotinoyl derivatives are active. Two such areas of interest are the hypoxia-inducible factor (HIF) pathway and glycine transporter (GlyT) modulation.

Hypoxia-Inducible Factor (HIF) Pathway

The HIF pathway is a critical cellular signaling cascade that responds to low oxygen levels (hypoxia).[6][7] Prolyl hydroxylase domain enzymes (PHDs) are key regulators of this pathway, and their inhibition leads to the stabilization of HIF-α subunits, promoting the transcription of hypoxia-responsive genes.[6] Several small molecule inhibitors of PHDs are structurally related to α-ketoglutarate, a cofactor for PHD activity.[8][9]

Given that this compound possesses a glycine backbone, similar to known PHD inhibitors like dimethyloxalylglycine (DMOG), it is plausible that it could exhibit inhibitory activity towards PHDs.[8][10] Further investigation is warranted to explore this potential.

The generalized HIF signaling pathway is depicted below.

Figure 2: The Hypoxia-Inducible Factor (HIF) Signaling Pathway. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and proteasomal degradation. Under hypoxic conditions or in the presence of PHD inhibitors, HIF-1α stabilizes, dimerizes with HIF-1β, and activates the transcription of target genes.

Glycine Transporter (GlyT) Modulation

Glycine acts as an inhibitory neurotransmitter in the spinal cord and brainstem and also as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[11][12] The concentration of glycine in the synaptic cleft is regulated by glycine transporters (GlyT1 and GlyT2).[11] Inhibitors of these transporters can modulate glycinergic neurotransmission and have been investigated for various neurological conditions.[12]

The structural similarity of this compound to glycine suggests a potential for interaction with glycine transporters or receptors.[13][14] While no direct evidence exists, this remains a plausible area for future research.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section outlines general experimental protocols that could be adapted to study its effects.

Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved through standard peptide coupling reactions.

Materials:

-

4-(Trifluoromethyl)nicotinic acid

-

Glycine ethyl ester hydrochloride

-

Coupling agents (e.g., EDCI, HOBt)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Solvents (e.g., dichloromethane, dimethylformamide)

-

Reagents for ester hydrolysis (e.g., lithium hydroxide, sodium hydroxide)

Procedure:

-

Amide Coupling: 4-(Trifluoromethyl)nicotinic acid is activated with a coupling agent and then reacted with glycine ethyl ester in the presence of a base to form the corresponding ethyl ester of this compound.

-

Ester Hydrolysis: The resulting ethyl ester is then hydrolyzed using a suitable base to yield this compound.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

In Vitro HIF Prolyl Hydroxylase (PHD) Inhibition Assay

This assay can determine if this compound inhibits the activity of PHD enzymes.

Materials:

-

Recombinant human PHD2

-

HIF-1α peptide substrate

-

α-ketoglutarate

-

Ascorbate

-

Fe(II)

-

Assay buffer

-

Detection reagent (e.g., luminescence-based or fluorescence-based)

Procedure:

-

Reaction Setup: The assay is performed in a microplate format. This compound at various concentrations is pre-incubated with the PHD2 enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the HIF-1α peptide substrate and co-factors.

-

Incubation: The reaction mixture is incubated at a controlled temperature.

-

Detection: The reaction is stopped, and the amount of hydroxylated peptide or the consumption of a cofactor is measured using a suitable detection method.

-

Data Analysis: IC50 values are calculated to determine the inhibitory potency of the compound.

Cell-Based HIF-1α Stabilization Assay

This assay assesses the ability of this compound to stabilize HIF-1α in cultured cells.

Materials:

-

Human cell line (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Positive control (e.g., DMOG, CoCl2)

-

Lysis buffer

-

Antibodies for Western blotting (anti-HIF-1α, anti-β-actin)

Procedure:

-

Cell Culture: Cells are cultured to an appropriate confluency.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against HIF-1α and a loading control.

-

Analysis: The levels of HIF-1α protein are quantified and compared to untreated and positive control-treated cells.

Conclusion and Future Directions

This compound, primarily known as a metabolite of the insecticide Flonicamid, remains a molecule with largely unexplored biological activities. Its chemical structure suggests the potential for interaction with important biological targets such as HIF prolyl hydroxylases and glycine transporters. The information and experimental protocols provided in this technical guide are intended to serve as a catalyst for further research into the pharmacology and therapeutic potential of this compound. Future studies should focus on in-depth in vitro and in vivo characterization to elucidate its mechanism of action and to determine its potential as a lead compound for drug discovery efforts. The synthesis of isotopically labeled versions, such as this compound-13C2,15N, could also facilitate detailed metabolic and mechanistic studies.[15][16]

References

- 1. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Flonicamid Metabolite TFNG - N-[[4-(Trifluoromethyl)-3-pyridinyl]carbonyl]glycine, 4-(Trifluoromethyl)nicotinoyl glycine [sigmaaldrich.com]

- 5. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the Hypoxia-Inducible Factor Pathway Inhibits Epithelial Sodium Channel–Mediated Sodium Transport in Collecting Duct Principal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel effect of DMOG on cell metabolism: direct inhibition of mitochondrial function precedes HIF target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Stabilization of Hypoxia-inducible Factor by DMOG Inhibits Development of Chronic Hypoxia-Induced Right Ventricular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Positive N-methyl-D-aspartate receptor modulation by selective glycine transporter-1 inhibition in the rat dorsal spinal cord in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-term application of glycine transporter inhibitors acts antineuropathic and modulates spinal N-methyl-D-aspartate receptor subunit NR-1 expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Trifluoromethylnicotinoyl)glycine (TFNG)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-Trifluoromethylnicotinoyl)glycine, commonly known as TFNG, is primarily recognized as a principal metabolite of the insecticide Flonicamid. First identified in the context of Flonicamid's metabolic fate, TFNG has since been a subject of study in environmental science, toxicology, and biochemistry. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and known biological interactions of TFNG. It is intended to serve as a foundational resource for professionals in research and drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Discovery and History